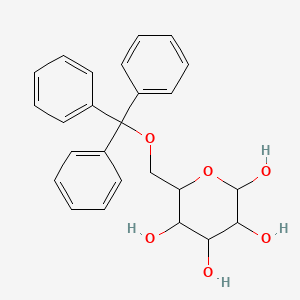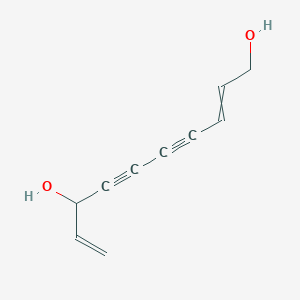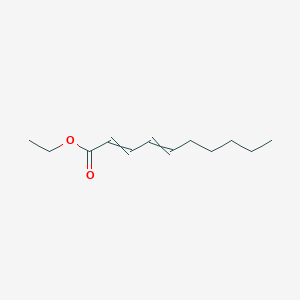
Ethyl deca-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E,4Z)-deca-2,4-dienoate is an organic compound belonging to the class of fatty acid estersThis compound is characterized by its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2E,4Z)-deca-2,4-dienoate can be synthesized through a multi-step process. One common method involves the reaction of 1-octyn-3-ol with triethyl orthoacetate in the presence of propionic acid. The reaction mixture is heated at 140-150°C, and ethanol is removed periodically under reduced pressure. The resulting product, ethyl 3,4-decadienoate, is then subjected to further reaction with aluminum oxide and benzene at reflux temperature to yield ethyl (2E,4Z)-deca-2,4-dienoate .
Industrial Production Methods
In industrial settings, the production of ethyl (2E,4Z)-deca-2,4-dienoate often involves the use of key intermediates such as 1-bromine heptene. This method allows for large-scale production under controlled conditions, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E,4Z)-deca-2,4-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the conjugated diene system in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Oxidation typically results in the formation of carboxylic acids or aldehydes.
Reduction: Reduction leads to the formation of saturated esters.
Substitution: Substitution reactions yield various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E,4Z)-deca-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of conjugated diene systems and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its bioactive properties.
Industry: It is widely used in the flavor and fragrance industry to impart fruity aromas to various products.
Wirkmechanismus
The mechanism of action of ethyl (2E,4Z)-deca-2,4-dienoate involves its interaction with olfactory receptors in insects, leading to behavioral responses such as attraction. The compound is detected by sensory cells that respond to specific chemical cues, triggering a series of molecular events that result in the desired effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2E,4Z)-hexadecadienoate: Another fatty acid ester with similar structural features but a longer carbon chain.
Ethyl (2E,4Z)-octadecadienoate: Similar in structure but with an even longer carbon chain.
Uniqueness
Ethyl (2E,4Z)-deca-2,4-dienoate is unique due to its specific double-bond configuration and its natural occurrence in pears, which imparts a distinctive fruity aroma. This makes it particularly valuable in the flavor and fragrance industry compared to its longer-chain counterparts .
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl deca-2,4-dienoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
OPCRGEVPIBLWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


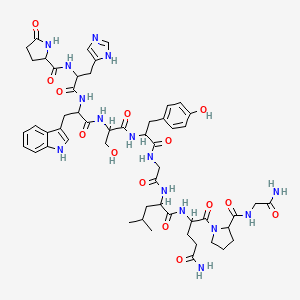
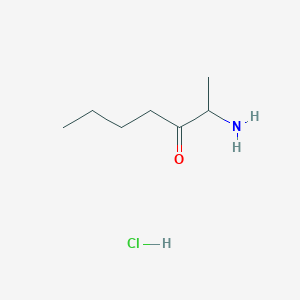
![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)
![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
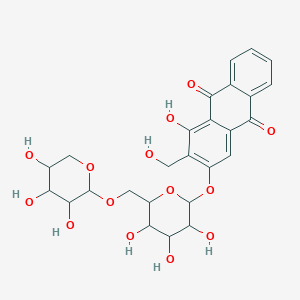
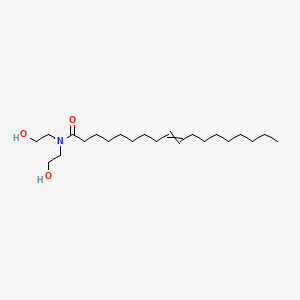
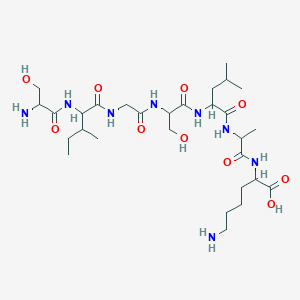
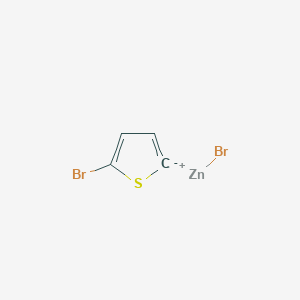
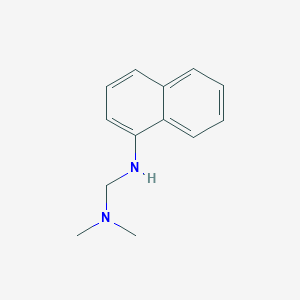
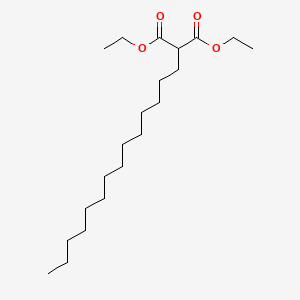
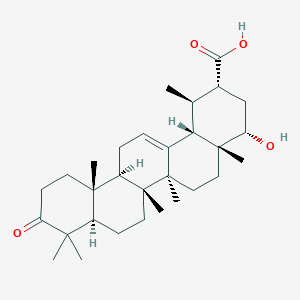
![10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13393734.png)
